molecular formula C19H16ClN5O5 B12701641 Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate CAS No. 26576-47-6

Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate

Cat. No.: B12701641
CAS No.: 26576-47-6
M. Wt: 429.8 g/mol
InChI Key: DASUKABWGNNUEB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate is a structurally complex organic compound featuring an azo (-N=N-) linkage, a 2,3-dihydro-2-oxo-benzimidazole moiety, and a methyl 4-chlorobenzoate group. The azo group connects the benzimidazolone and benzoate segments, while the chlorine substituent at the 4-position of the benzoate may enhance lipophilicity.

Properties

CAS No.

26576-47-6

Molecular Formula

C19H16ClN5O5

Molecular Weight

429.8 g/mol

IUPAC Name

methyl 4-chloro-2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoate

InChI

InChI=1S/C19H16ClN5O5/c1-9(26)16(25-24-14-7-10(20)3-5-12(14)18(28)30-2)17(27)21-11-4-6-13-15(8-11)23-19(29)22-13/h3-8,16H,1-2H3,(H,21,27)(H2,22,23,29)

InChI Key

DASUKABWGNNUEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidized Derivatives: Various oxidized forms of the benzimidazole ring.

    Amines: Reduction of the azo linkage yields corresponding amines.

    Substituted Derivatives: Introduction of different functional groups via substitution reactions.

Mechanism of Action

The biological activity of Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate is primarily attributed to its interaction with various molecular targets. The benzimidazole moiety can interact with DNA, enzymes, and receptors, leading to inhibition of microbial growth or modulation of cellular pathways . The azo linkage can also play a role in the compound’s activity by undergoing bioreduction to form active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Benzimidazole Derivatives
  • 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1, ) Key Features: Contains a benzimidazole core with a butanoate ester. Prepared via reductive amination with benzaldehyde and sodium cyanoborohydride. Comparison: Unlike the target compound, it lacks an azo group and chlorine substituent. The butanoate ester may confer different solubility and metabolic stability. Used as a synthetic intermediate .
2.1.2 Methyl Benzoate Derivatives
  • Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, ) Key Features: Features a methyl benzoate group linked to a thiadiazole-carbamoyl moiety. Molecular weight: 369.4 g/mol. Comparison: Shares the methyl benzoate backbone but replaces the azo-benzimidazolone system with a thiadiazole ring. No biological data is reported .

Functional Group Analysis

  • Azo Group: Present in the target compound but absent in Compounds 1 () and LS-03205 (). Azo groups are redox-sensitive and may limit in vivo stability compared to non-azo analogues.
  • Benzimidazolone vs. Thiadiazole: The benzimidazolone moiety (target compound) is a known pharmacophore in antiparasitic and kinase inhibitor drugs, while thiadiazoles (LS-03205) are associated with antimicrobial activity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₁₉H₁₅ClN₆O₅ 466.82 Azo, benzimidazolone, methyl 4-Cl benzoate Potential redox sensitivity, high lipophilicity
4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butanoate C₁₂H₁₅N₃O₂ 233.27 Benzimidazole, butanoate ester Synthetic intermediate, no azo group
LS-03205 C₁₈H₁₅N₃O₄S 369.40 Thiadiazole, methyl benzoate Thiadiazole-carbamoyl moiety, no halogen

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis is unspecified, but reductive amination (used for Compound 1, ) could be a plausible route for intermediates .
  • Stability and Bioactivity : The azo group may render the compound prone to enzymatic reduction in vivo, limiting its half-life compared to LS-03205, which lacks this group .
  • Benzimidazolone Applications : Benzimidazole derivatives are prominent in antiparasitic drugs (e.g., albendazole), suggesting the target compound could be explored for similar applications.

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